5-Phenyl-2-Ureidothiophene-3-Carboxamide 5-Phenyl-2-Ureidothiophene-3-Carboxamide
Brand Name: Vulcanchem
CAS No.: 354811-10-2
VCID: VC0020787
InChI: InChI=1S/C12H11N3O2S/c13-10(16)8-6-9(7-4-2-1-3-5-7)18-11(8)15-12(14)17/h1-6H,(H2,13,16)(H3,14,15,17)
SMILES: C1=CC=C(C=C1)C2=CC(=C(S2)NC(=O)N)C(=O)N
Molecular Formula: C12H11N3O2S
Molecular Weight: 261.30 g/mol

5-Phenyl-2-Ureidothiophene-3-Carboxamide

CAS No.: 354811-10-2

VCID: VC0020787

Molecular Formula: C12H11N3O2S

Molecular Weight: 261.30 g/mol

* For research use only. Not for human or veterinary use.

5-Phenyl-2-Ureidothiophene-3-Carboxamide - 354811-10-2

Description

5-Phenyl-2-ureidothiophene-3-carboxamide, also known as IKK2 Inhibitor VI, is a chemical compound that inhibits NF-κB kinase 2 (IKK2 or IKKβ) . IKK2 is part of the IKK complex involved in the canonical NF-κB pathway . This pathway is crucial for immune responses and inflammation, where IKK2 phosphorylates inhibitors of NF-κB (IκBs) to initiate signaling . However, NF-κB signaling can also occur through IKK/IκB-independent pathways .

As a potent and cell-permeable inhibitor, 5-Phenyl-2-ureidothiophene-3-carboxamide reversibly inhibits IKK2 with an IC50 of 13 nM . It is therefore useful in research for evaluating the role of the canonical, IκB-dependent NF-κB signaling pathway in cellular responses . Other names for 5-Phenyl-2-ureidothiophene-3-carboxamide include 2-(carbamoylamino)-5-phenylthiophene-3-carboxamide and 2-[(aminocarbonyl)amino]-5-phenyl-3-thiophenecarboxamide .

A similar chemical compound is TPCA-1, or 2-(carbamoylamino)-5-(4-fluorophenyl)thiophene-3-carboxamide, which is also a selective inhibitor of human kinases . Another related compound is 3-(Carbamoylamino)-5-Phenylthiophene-2-Carboxamide . These compounds share a thiophene carboxamide core and are used in studies related to kinase inhibition and inflammatory pathways .

CAS No. 354811-10-2
Product Name 5-Phenyl-2-Ureidothiophene-3-Carboxamide
Molecular Formula C12H11N3O2S
Molecular Weight 261.30 g/mol
IUPAC Name 2-(carbamoylamino)-5-phenylthiophene-3-carboxamide
Standard InChI InChI=1S/C12H11N3O2S/c13-10(16)8-6-9(7-4-2-1-3-5-7)18-11(8)15-12(14)17/h1-6H,(H2,13,16)(H3,14,15,17)
Standard InChIKey PSVUSJKZJQMCSP-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=CC(=C(S2)NC(=O)N)C(=O)N
Canonical SMILES C1=CC=C(C=C1)C2=CC(=C(S2)NC(=O)N)C(=O)N
Appearance Assay:≥95%A crystalline solid
Synonyms 2-[(Aminocarbonyl)amino]-5-phenyl-3-thiophenecarboxamide;
PubChem Compound 6419765
Last Modified Sep 17 2023

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